molecular formula C9H11N3OS B13111766 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one

Cat. No.: B13111766
M. Wt: 209.27 g/mol
InChI Key: IVJSVFJCUZXEBZ-UHFFFAOYSA-N
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Description

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is a heterocyclic compound that belongs to the class of isothiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-6-propyl-2-aminopyrimidine with a thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of neuroprotection, the compound may exert its effects by modulating signaling pathways involved in inflammation and apoptosis.

Comparison with Similar Compounds

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-methyl-6-propyl-3aH-[1,2]thiazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h7H,3-4H2,1-2H3

InChI Key

IVJSVFJCUZXEBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=O)C2C(=NSC2=N1)C

Origin of Product

United States

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